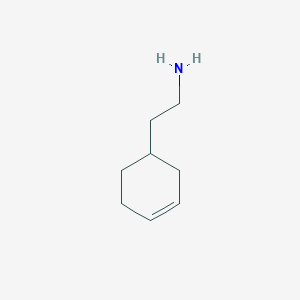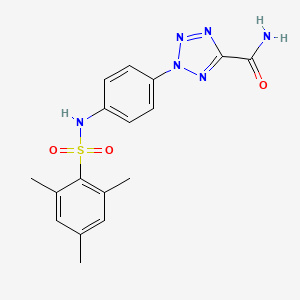
2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide, also known as TATC, is a tetrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide' involves the reaction of 4-(2,4,6-trimethylphenylsulfonamido)aniline with sodium azide and carbon dioxide to form the tetrazole ring, followed by the addition of a carboxamide group to the tetrazole ring.
Starting Materials
4-(2,4,6-trimethylphenylsulfonamido)aniline, Sodium azide, Carbon dioxide, Acetic anhydride, Triethylamine, Chloroform, Methanol, Diethyl ether, Hydrochloric acid, Sodium hydroxide
Reaction
Step 1: Dissolve 4-(2,4,6-trimethylphenylsulfonamido)aniline in chloroform and add sodium azide. Stir the mixture at room temperature for 24 hours to form the tetrazole ring., Step 2: Add carbon dioxide to the reaction mixture and stir for an additional 24 hours to complete the formation of the tetrazole ring., Step 3: Add acetic anhydride and triethylamine to the reaction mixture and stir for 2 hours to form the acetylated tetrazole intermediate., Step 4: Add methanol to the reaction mixture and stir for 2 hours to remove excess acetic anhydride., Step 5: Add diethyl ether to the reaction mixture and filter the resulting solid. Wash the solid with diethyl ether and dry under vacuum to obtain the acetylated tetrazole intermediate., Step 6: Dissolve the acetylated tetrazole intermediate in methanol and add hydrochloric acid. Stir the mixture at room temperature for 2 hours to remove the acetyl group., Step 7: Add sodium hydroxide to the reaction mixture to adjust the pH to 8-9., Step 8: Add methanol to the reaction mixture and filter the resulting solid. Wash the solid with methanol and dry under vacuum to obtain the final product, '2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide'.
作用機序
2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide exerts its biological activity by binding to specific targets in cells. In the case of CA IX inhibition, 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. In the case of Hsp90 inhibition, 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide binds to a specific pocket in the protein, preventing it from interacting with its client proteins.
生化学的および生理学的効果
2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects, depending on the target it binds to. In the case of CA IX inhibition, 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has been shown to induce cell death in cancer cells. In the case of Hsp90 inhibition, 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has been shown to induce the degradation of client proteins, leading to cell death. 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has also been shown to exhibit anti-inflammatory activity in vitro.
実験室実験の利点と制限
One of the main advantages of using 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide in lab experiments is its specificity towards its targets. 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has been shown to exhibit high selectivity towards CA IX and Hsp90, making it a useful tool for studying these proteins. However, one of the limitations of using 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is its relatively low potency compared to other inhibitors. This may limit its usefulness in certain applications.
将来の方向性
There are several future directions for research on 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide. One direction is to optimize its potency towards its targets, particularly in the case of CA IX inhibition. Another direction is to study its potential use as a diagnostic tool for detecting CA IX expression in cancer cells. Additionally, 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide could be further studied for its potential use in other fields, such as materials science and biochemistry.
科学的研究の応用
2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has been extensively studied for its potential application in various fields. In medicinal chemistry, 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has been shown to exhibit anticancer activity by inhibiting the activity of a specific enzyme called carbonic anhydrase IX (CA IX). 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has also been studied for its potential use as a diagnostic tool for detecting CA IX expression in cancer cells. In biochemistry, 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has been shown to inhibit the activity of a specific protein called Hsp90, which is involved in protein folding and stability. 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has also been studied for its potential use as a tool for studying protein-protein interactions. In materials science, 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has been studied for its potential use as a building block for constructing molecular frameworks.
特性
IUPAC Name |
2-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-10-8-11(2)15(12(3)9-10)27(25,26)21-13-4-6-14(7-5-13)23-20-17(16(18)24)19-22-23/h4-9,21H,1-3H3,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBKWYDNSZQBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

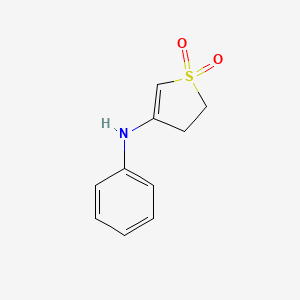
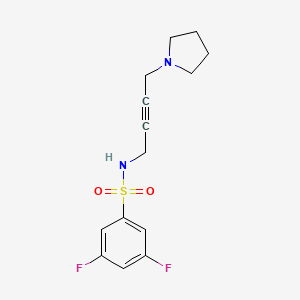
![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(2-nitrophenyl)methoxy]amine](/img/structure/B2853461.png)
![N-[(1,1-Dioxothian-4-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2853462.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorobenzyl)acetamide](/img/structure/B2853464.png)

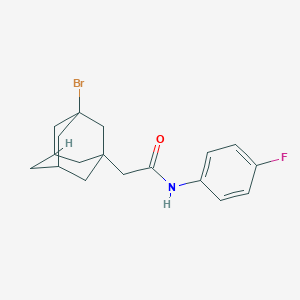
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2853468.png)
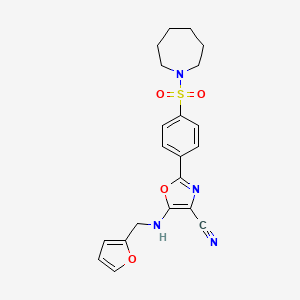
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2853474.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2853475.png)
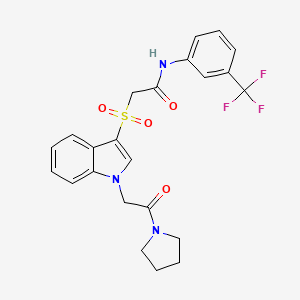
![3-butyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2853480.png)
